Home > Products > Screening Compounds P126257 > 8-Hydroxyergotamine
8-Hydroxyergotamine - 72170-28-6

8-Hydroxyergotamine

Catalog Number: EVT-3467160
CAS Number: 72170-28-6
Molecular Formula: C33H35N5O6
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxyergotamine is a derivative of ergotamine, a naturally occurring alkaloid produced by the fungus Claviceps purpurea. This compound is notable for its hydroxyl group at the eighth position of the ergotamine structure, which alters its pharmacological properties. 8-Hydroxyergotamine is classified as an ergot alkaloid and is primarily studied for its potential therapeutic applications in treating migraine headaches and other vascular conditions due to its action on serotonin receptors.

Source and Classification

8-Hydroxyergotamine is synthesized from ergotamine, which is extracted from ergot fungi. The classification of this compound places it within the broader category of ergot alkaloids, which are known for their complex interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These alkaloids are further classified based on their structural features and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-hydroxyergotamine typically involves several steps, beginning with the extraction of ergotamine from Claviceps purpurea. Various synthetic routes have been explored, including:

  1. Hydroxylation Reactions: The introduction of a hydroxyl group at the C-8 position can be achieved through selective oxidation methods using reagents such as hydrogen peroxide or various metal catalysts.
  2. Chemical Modifications: Techniques such as alkylation or acylation can modify the existing functional groups in ergotamine to yield 8-hydroxy derivatives.

For instance, one synthetic route involves treating ergotamine with a hydroxylating agent in an appropriate solvent under controlled conditions to ensure selective substitution at the desired position .

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-hydroxyergotamine is C33H35N5O6C_{33}H_{35}N_{5}O_{6} with a molecular weight of approximately 585.67 g/mol. The structure features a complex tetracyclic framework characteristic of ergot alkaloids, with a hydroxyl group (-OH) attached to the eighth carbon atom. This modification can significantly influence its biological activity.

Structural Characteristics

  • Molecular Geometry: The compound exhibits a rigid structure due to the fused rings.
  • Functional Groups: Hydroxyl (-OH), amine (-NH), and various aromatic systems contribute to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

8-Hydroxyergotamine can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The hydroxyl group can act as an acid or base depending on the pH of the environment.
  2. Redox Reactions: It can undergo oxidation or reduction, particularly involving the nitrogen atoms in its structure.
  3. Substitution Reactions: The presence of reactive sites allows for nucleophilic substitutions, which can be exploited in further synthetic modifications.

These reactions are essential for understanding how 8-hydroxyergotamine interacts with other molecules in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for 8-hydroxyergotamine primarily involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Upon binding to these receptors:

  • Vasoconstriction: It promotes vasoconstriction in cranial blood vessels, alleviating migraine symptoms.
  • Inhibition of Neurotransmitter Release: It inhibits the release of pro-inflammatory neuropeptides, which are implicated in migraine pathophysiology.

Research indicates that the addition of a hydroxyl group enhances binding affinity and selectivity towards these receptors compared to other ergot derivatives .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data indicate that these properties influence both its pharmacokinetics and pharmacodynamics, affecting how it is absorbed, distributed, metabolized, and excreted in biological systems .

Applications

Scientific Uses

8-Hydroxyergotamine has several potential applications in medicine:

  1. Migraine Treatment: Used as a therapeutic agent due to its vasoconstrictive properties.
  2. Research Tool: Employed in studies investigating serotonin receptor interactions and vascular biology.
  3. Pharmacological Studies: Investigated for potential use in treating other conditions related to vascular dysfunctions.

Ongoing research continues to explore its efficacy and safety profile in various clinical settings, emphasizing its importance in pharmacotherapy .

Pharmacological Mechanisms and Receptor Interactions

5-HT1A Receptor Agonism and Migraine Prophylaxis

8-Hydroxyergotamine (8′-OH-DHE) is a primary metabolite of dihydroergotamine (DHE) and exhibits high-affinity binding to 5-HT1A receptors. In radioligand binding assays using rat brain membranes, 8′-OH-DHE demonstrated an IC50 of 8–11 nM at 5-HT1A sites labeled with [³H]8-OH-DPAT or [³H]WAY 100635, indicating superior affinity over its parent compound (IC50 = 28–30 nM) [3]. Functionally, 8′-OH-DHE acts as a high-efficacy agonist, stimulating [³⁵S]GTPγS binding in the dorsal raphe nucleus (DRN) and hippocampus. This effect was fully antagonized by the selective 5-HT1A antagonist WAY 100635, confirming receptor specificity [3].

In electrophysiological studies, 8′-OH-DHE (EC50 = 30.4 ± 0.8 nM) inhibited the firing of serotonergic neurons in the DRN by activating somatodendritic 5-HT1A autoreceptors. This inhibition reduces excitability in the trigeminovascular system, a key mechanism in migraine prophylaxis [3]. Comparative studies show that 8′-OH-DHE’s 5-HT1A efficacy (79–92% relative to 5-HT) surpasses triptans like sumatriptan and naratriptan, positioning it as a potent modulator of central serotonergic tone for preventing migraine attacks [2].

Table 1: 5-HT1A Receptor Agonist Activity of Antimigraine Compounds

CompoundBinding Affinity (Ki, nM)Functional Efficacy (% vs. 5-HT)Experimental Model
8′-OH-DHE8–1179–92Rat brain membranes
Dihydroergotamine0.6100Recombinant human 5-HT1A receptors
Sumatriptan12793Recombinant human 5-HT1A receptors
Naratriptan26.479Recombinant human 5-HT1A receptors

Modulation of Serotonergic and Adrenergic Signaling Pathways

Beyond 5-HT1A receptors, 8-Hydroxyergotamine interacts with multiple monoaminergic receptors. It exhibits partial agonist activity at α1-adrenergic receptors (α1A, α1B, α1D) and α2-adrenergic subtypes, modulating sympathetic vasoconstriction and neuronal excitability [1] [3]. This polypharmacology is shared with ergotamine, which targets 5-HT1B/1D, dopamine D2, and adrenergic receptors [1] [10].

In the hippocampus, 8′-OH-DHE hyperpolarizes CA1 pyramidal neurons via postsynaptic 5-HT1A heteroreceptors, reducing glutamatergic transmission. This hyperpolarization (EC50 = 30.4 nM) is stronger than DHE’s effect, indicating enhanced neuronal inhibition [3]. Additionally, 8′-OH-DHE attenuates norepinephrine release in the locus coeruleus by activating α2-adrenergic autoreceptors, which may contribute to its prophylactic efficacy by stabilizing autonomic dysregulation during migraine attacks [6].

Table 2: Receptor Binding Profile of 8-Hydroxyergotamine and Related Compounds

Receptor Subtype8′-OH-DHE ActivityErgotamine ActivityFunctional Outcome
5-HT1AHigh-efficacy agonistPartial agonistNeuronal inhibition, reduced trigeminal activation
5-HT1B/1DModerate agonistStrong agonistCranial vasoconstriction, CGRP inhibition
α1-AdrenergicPartial agonistPartial agonistVasoconstriction, modulation of blood flow
α2-AdrenergicPartial agonistPartial agonistAutoreceptor-mediated norepinephrine suppression
D2 DopamineWeak agonistAgonist/antagonist (dose-dependent)Potential emetic effects

Partial Agonism and Functional Selectivity at Monoaminergic Receptors

8-Hydroxyergotamine displays functional selectivity (biased agonism) across receptor systems. At 5-HT1A receptors, it acts as a full agonist for G-protein activation ([³⁵S]GTPγS binding) but shows only partial agonism for inhibiting adenylyl cyclase [3] [9]. This bias enables selective modulation of neuroprotective pathways without inducing receptor desensitization.

In the DRN, 8′-OH-DHE’s maximal stimulation of [³⁵S]GTPγS binding reaches 90% of the effect of the reference agonist 5-carboxamidotryptamine (5-CT), whereas in the hippocampus, efficacy drops to 60–70%. This region-dependent efficacy highlights tissue-specific signaling bias, likely due to variations in G-protein coupling or receptor dimerization [3]. Molecular docking studies suggest that 8′-OH-DHE’s lysergamide structure stabilizes active-state conformations of 5-HT1A receptors through interactions with transmembrane residues (e.g., Asp3.32 and Ser5.42), explaining its functional selectivity [9].

Table 3: Functional Selectivity of 8-Hydroxyergotamine in Neural Tissues

Brain RegionReceptor TypeGTPγS Stimulation (% vs. 5-CT)Electrophysiological Effect
Dorsal Raphe NucleusAutoreceptor90%Inhibition of serotonergic neuron firing
Hippocampus (CA1)Heteroreceptor60–70%Hyperpolarization of pyramidal neurons
Locus Coeruleusα2-Adrenergic75%Reduced norepinephrine release

Unexpectedly, 8-Hydroxyergotamine also antagonizes NMDA receptors by binding to the NR1a/NR2A subunit interface (inhibitory IC50 = 10.9 ± 0.3 nM). This interaction involves residues Val169 (NR1a) and Asn466 (NR2A), preventing glutamate-induced Ca2+ influx and excitotoxicity—a potential neuroprotective mechanism relevant to chronic migraine [9].

Properties

CAS Number

72170-28-6

Product Name

8-Hydroxyergotamine

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-9-hydroxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C33H35N5O6

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C33H35N5O6/c1-31(30(41)38-25(14-19-8-4-3-5-9-19)28(39)37-13-7-12-26(37)33(38,43)44-31)35-29(40)32(42)16-22-21-10-6-11-23-27(21)20(17-34-23)15-24(22)36(2)18-32/h3-6,8-11,16-17,24-26,34,42-43H,7,12-15,18H2,1-2H3,(H,35,40)/t24-,25+,26+,31-,32+,33+/m1/s1

InChI Key

JGOTUAOHJNQELB-JVPLRJERSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5(CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5(CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C)O

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@]5(CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.